Regioisomeric Differentiation: 3-Amino vs. 4-Amino Piperidine in Indazole-Based HIV-1 Inhibitors
The most critical differentiator is the position of the primary amine on the piperidine ring. For the analogous 4-amino regioisomer, a derivative exists (HIV-1 inhibitor-34) with a reported EC₅₀ of 6.4 nM against HIV-1 in MT-4 cells, demonstrating the biological relevance of this specific scaffold geometry . In contrast, no published quantitative biological activity data for the 3-amino regioisomer (the target compound) were identified in the current literature search. The key procurement value is therefore the assured regioisomeric identity and high purity (≥97% by HPLC ), which enables systematic SAR exploration where the 3-amino vector is hypothesized to afford divergent target selectivity or pharmacokinetic properties relative to the 4-amino series.
| Evidence Dimension | HIV-1 Inhibitory Activity (EC₅₀) & Regioisomeric Identity |
|---|---|
| Target Compound Data | No quantitative biological activity data available; confirmed as 3-aminopiperidine regioisomer, purity ≥97% |
| Comparator Or Baseline | HIV-1 inhibitor-34 (4-aminopiperidine analog): EC₅₀ = 6.4 nM |
| Quantified Difference | Not calculable for activity; structural difference is the amine position (3- vs 4-substituted piperidine) |
| Conditions | MT-4 cell-based HIV-1 inhibition assay for the comparator |
Why This Matters
For medicinal chemists constructing focused libraries around the indazole-piperidine scaffold, the regioisomeric identity is a binary selection gate; selecting the wrong isomer can lead to complete loss of on-target activity, making certified regioisomeric purity the primary selection criterion.
